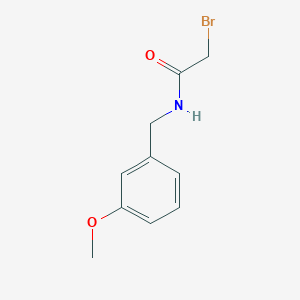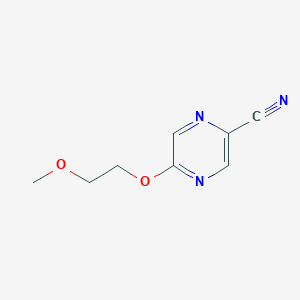![molecular formula C12H17NO B1375227 [1-(Benzylamino)cyclobutyl]methanol CAS No. 1147112-73-9](/img/structure/B1375227.png)
[1-(Benzylamino)cyclobutyl]methanol
Overview
Description
Molecular Structure Analysis
The molecular formula of “[1-(Benzylamino)cyclobutyl]methanol” is C12H17NO . Its InChI code is 1S/C12H17NO/c14-10-12(7-4-8-12)13-9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 .Physical And Chemical Properties Analysis
“this compound” appears as a powder . Its molecular weight is 191.27 . The storage temperature is room temperature .Scientific Research Applications
Alcohol Sensing and Methanol Sensors
The novel cyclodextrin derivatives, including mono(6-benzylamino-6-deoxy)-beta-cyclodextrin, have been employed as sensing materials on quartz crystal microbalances (QCMs). These derivatives demonstrate sensitivity and selectivity towards methanol, offering potential applications in methanol sensors in real atmospheres (Wang et al., 2001).
Chemical Synthesis and Rearrangement
The synthesis and rearrangement of cyclobutyl methanol compounds, including the synthesis of (±)-cerapicol through the addition of Grignard reagent to bicyclic ketone, highlights potential applications in chemical synthesis and drug development (El-Hachach et al., 1999).
N-Methylation of Amines and Transfer Hydrogenation
Methanol's use as a hydrogen source and C1 synthon in organic synthesis is illustrated in the N-methylation of amines and transfer hydrogenation of nitroarenes using methanol. This showcases its application in pharmaceutical agent synthesis (Sarki et al., 2021).
Catalysis in Organic Chemistry
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a complex that acts as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating its utility in enhancing reaction efficiency in organic chemistry (Ozcubukcu et al., 2009).
Lipid Dynamics in Biological Studies
Methanol's impact on lipid dynamics, such as accelerating DMPC flip-flop and transfer, is crucial in understanding biological and synthetic membranes. This has implications for studies involving transmembrane proteins/peptides (Nguyen et al., 2019).
Methanol Synthesis and Dehydrogenation Processes
The optimization of methanol synthesis and cyclohexane dehydrogenation in thermally coupled reactors highlights methanol's role in improving thermal efficiency and benzene production in industrial processes (Khademi et al., 2009).
Safety and Hazards
properties
IUPAC Name |
[1-(benzylamino)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12(7-4-8-12)13-9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNPDPPLKBYCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1147112-73-9 | |
| Record name | [1-(benzylamino)cyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(But-3-ynyl)-1H-[1,2,4]triazole](/img/structure/B1375147.png)






![tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate](/img/structure/B1375156.png)
![1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1375160.png)




